Seizure Freedom: Stiripentol Requires an NNT of Only 3 Versus NNT of 10 for Fenfluramine and NNT of 25 for Cannabidiol
In an indirect treatment comparison (ITC) of randomized controlled trial data for the three licensed Dravet syndrome add-on therapies, stiripentol demonstrated statistically superior seizure-freedom rates. The number needed to treat (NNT) to achieve 100% reduction in monthly convulsive seizure frequency (MCSF) was 3 for stiripentol, compared with 10 for fenfluramine and 25 for cannabidiol [1]. For the ≥50% seizure reduction endpoint, stiripentol and fenfluramine were both numerically most effective (NNT=2) versus cannabidiol (NNT=6). These efficacy differences translated directly into pharmacoeconomic advantage: the annual per-patient drug cost to achieve seizure freedom was €19,147 for stiripentol versus €252,111 for fenfluramine and €584,040 for cannabidiol in a pediatric population [1]. A confirmatory network meta-analysis independently found that stiripentol 50 mg/kg/day produced a 26% absolute risk difference (RD) over fenfluramine 0.7 mg/kg/day for 100% MCSF reduction (95% CI: 8–44%; p<0.01) and was superior to all licensed cannabidiol dose regimens .
| Evidence Dimension | Number Needed to Treat (NNT) for 100% seizure freedom (MCSF reduction) in Dravet syndrome; indirect treatment comparison vs placebo |
|---|---|
| Target Compound Data | NNT = 3 (stiripentol 50 mg/kg/day add-on to valproate + clobazam) |
| Comparator Or Baseline | Fenfluramine 0.7 mg/kg/day: NNT = 10; Cannabidiol (pooled 10–20 mg/kg/day ± clobazam): NNT = 25 |
| Quantified Difference | Stiripentol NNT is 3.3-fold lower than fenfluramine and 8.3-fold lower than cannabidiol; stiripentol vs fenfluramine RD for seizure freedom = 26% [95% CI: 8–44%, p<0.01] |
| Conditions | Indirect treatment comparison of Phase III RCT data; patients aged 2–18 years with Dravet syndrome inadequately controlled on valproate and clobazam; primary endpoint: proportion achieving ≥50%, ≥75%, and 100% reduction in monthly convulsive seizure frequency |
Why This Matters
For institutional formulary decisions and health technology assessment, the NNT directly quantifies the number of patients who must be treated to achieve one additional seizure-free patient, and stiripentol's 3.3- to 8.3-fold advantage over competitors constitutes a first-order driver of cost-effectiveness and clinical preference in Dravet syndrome management.
- [1] Fourcroy MML, Hugon P, Vandame D, Marre C. Number of Needed to Treat (NNT) to Achieve Seizures Reduction or Seizure Freedom in Dravet Syndrome in France: Results From an ITC of Stiripentol vs Fenfluramine and Cannabidiol and the Economic Implications. ISPOR Europe 2024, Value in Health. 2024;27(12):S2. Code EE283. View Source
